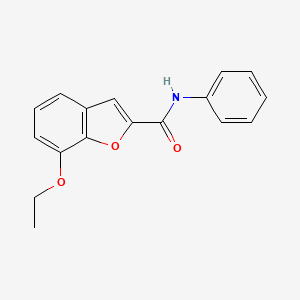

7-ethoxy-N-phenylbenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-ethoxy-N-phenylbenzofuran-2-carboxamide is a chemical compound with the molecular formula C17H15NO3. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 7-ethoxy-N-phenylbenzofuran-2-carboxamide, has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 7-ethoxy-N-phenylbenzofuran-2-carboxamide is based on the benzofuran ring, a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 281.311.Chemical Reactions Analysis

While specific chemical reactions involving 7-ethoxy-N-phenylbenzofuran-2-carboxamide are not detailed in the search results, benzofuran compounds in general are known to undergo various chemical transformations . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Applications De Recherche Scientifique

PARP-1 Inhibitors

Benzofuran-7-carboxamide has been identified as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. A series of compounds with various 2-substituents, including (tertiary amino)methyl moieties substituted with aryl rings and aryl groups containing tertiary amines, were synthesized and biologically evaluated. This led to the elucidation of structure-activity relationships and the optimization of potency for PARP-1 inhibition, which is crucial for the development of therapeutic agents in cancer treatment and other diseases related to DNA repair mechanisms (Sunkyung Lee et al., 2012).

Cytotoxicity and Antitumor Activity

The synthesis, characterization, and evaluation of cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, showing potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides a basis for the development of new chemotherapeutic agents with potential applications in cancer treatment (Ashraf S. Hassan et al., 2014).

Novel Scaffolds for Antitumor Agents

Research has also focused on the synthesis and anticancer evaluation of benzimidazole derivatives, which are explored for their potential as novel antitumor agents. This includes the development of compounds that exhibit significant inhibitory activity against various cancer cell lines, contributing to the discovery of new therapeutic options for cancer treatment (Salahuddin et al., 2014).

Orientations Futures

Benzofuran compounds, including 7-ethoxy-N-phenylbenzofuran-2-carboxamide, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Further synthesis and evaluation will be necessary to confirm this possibility .

Mécanisme D'action

Target of Action

Furan derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds, which include this compound, have been known to exhibit diverse biological activities .

Biochemical Pathways

Furan-containing compounds have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Propriétés

IUPAC Name |

7-ethoxy-N-phenyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-20-14-10-6-7-12-11-15(21-16(12)14)17(19)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYSLAIOACRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)